2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(thiophen-2-ylmethyl)ethanamine
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Overview
Description
2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(thiophen-2-ylmethyl)ethanamine is a synthetic organic compound It is characterized by its complex structure, which includes a chlorobenzyl group, a dimethyltetrahydropyran ring, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(thiophen-2-ylmethyl)ethanamine typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction. This step requires the use of a chlorobenzyl halide and a base to facilitate the substitution.
Attachment of the Thiophen-2-ylmethyl Group: The final step involves the attachment of the thiophen-2-ylmethyl group through a coupling reaction. This can be achieved using a thiophen-2-ylmethyl halide and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(thiophen-2-ylmethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halides, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(thiophen-2-ylmethyl)ethanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals or materials. Its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(thiophen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(thiophen-2-ylmethyl)ethanamine: shares similarities with other compounds that have a tetrahydropyran ring or a thiophen-2-ylmethyl group. Examples include:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups
Properties
Molecular Formula |
C21H28ClNOS |
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Molecular Weight |
378.0 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C21H28ClNOS/c1-20(2)16-21(10-12-24-20,14-17-6-3-4-8-19(17)22)9-11-23-15-18-7-5-13-25-18/h3-8,13,23H,9-12,14-16H2,1-2H3 |
InChI Key |
RPTHCMDGOHIXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNCC2=CC=CS2)CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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